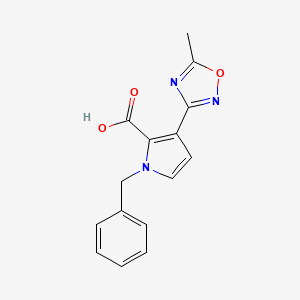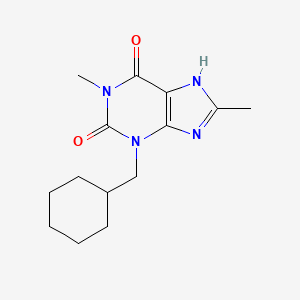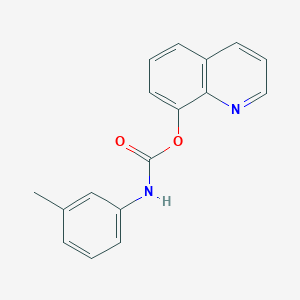
Quinolin-8-yl m-tolylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chinolin-8-yl-m-tolylcarbamát ist eine chemische Verbindung, die zur Klasse der Chinolinderivate gehört. Chinolin ist eine stickstoffhaltige heterocyclische aromatische Verbindung, die für ihre vielfältigen Anwendungen in der medizinischen und industriellen Chemie bekannt ist. Chinolin-8-yl-m-tolylcarbamát zeichnet sich durch das Vorhandensein eines Chinolinrests aus, der an eine m-Tolylcarbamátgruppe gebunden ist, was der Verbindung einzigartige chemische und biologische Eigenschaften verleiht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Chinolin-8-yl-m-tolylcarbamát beinhaltet typischerweise die Reaktion von Chinolin-8-ol mit m-Tolylisocyanat unter kontrollierten Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran durchgeführt, und das Gemisch wird bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, um die Bildung der Carbamátbindung zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion von Chinolin-8-yl-m-tolylcarbamát kann eine großtechnische Synthese unter Verwendung automatisierter Reaktoren und kontinuierlicher Fließsysteme umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Reinigungstechniken wie Umkristallisation oder Säulenchromatographie werden eingesetzt, um die Verbindung von Nebenprodukten der Reaktion zu isolieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
Chinolin-8-yl-m-tolylcarbamát durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um Chinolin-8-yl-m-tolylcarbamátoxid zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Carbamátgruppe unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder neutraler Umgebung.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Triethylamin.
Hauptsächlich gebildete Produkte
Oxidation: Chinolin-8-yl-m-tolylcarbamátoxid.
Reduktion: Reduzierte Derivate von Chinolin-8-yl-m-tolylcarbamát.
Substitution: Substituierte Carbamátderivate.
Wissenschaftliche Forschungsanwendungen
Chinolin-8-yl-m-tolylcarbamát hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Ligand in der Koordinationschemie und Katalyse verwendet.
Biologie: Untersucht auf sein Potenzial als antimikrobielles und anticancer-Mittel.
Medizin: Untersucht auf seine therapeutischen Eigenschaften bei der Behandlung verschiedener Krankheiten.
Industrie: Verwendet bei der Synthese von fortgeschrittenen Materialien und als Vorläufer für andere chemische Verbindungen.
Wirkmechanismus
Der Wirkmechanismus von Chinolin-8-yl-m-tolylcarbamát beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Zum Beispiel kann es die Aktivität bestimmter Enzyme hemmen, die an Krankheitssignalwegen beteiligt sind, wodurch therapeutische Wirkungen erzielt werden.
Analyse Chemischer Reaktionen
Types of Reactions
Quinolin-8-yl m-tolylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form this compound oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: this compound oxides.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Quinolin-8-yl m-tolylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of Quinolin-8-yl m-tolylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Chinolin-8-yl-m-tolylcarbamát kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Chinolin-8-yl-benzylcarbamát: Ähnliche Struktur, aber mit einer Benzylgruppe anstelle einer m-Tolylgruppe.
Chinolin-8-yl-phenylcarbamát: Enthält eine Phenylgruppe anstelle einer m-Tolylgruppe.
Chinolin-8-yl-ethylcarbamát: Hat eine Ethylgruppe anstelle der m-Tolylgruppe.
Einzigartigkeit
Chinolin-8-yl-m-tolylcarbamát ist aufgrund des Vorhandenseins der m-Tolylgruppe einzigartig, die im Vergleich zu anderen Carbamátderivaten einzigartige chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
CAS-Nummer |
99541-01-2 |
|---|---|
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
quinolin-8-yl N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C17H14N2O2/c1-12-5-2-8-14(11-12)19-17(20)21-15-9-3-6-13-7-4-10-18-16(13)15/h2-11H,1H3,(H,19,20) |
InChI-Schlüssel |
IVNXRBAXEBOJEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




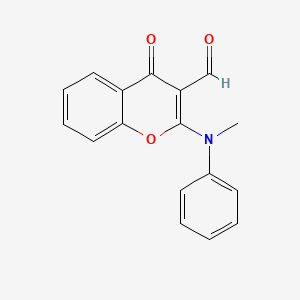
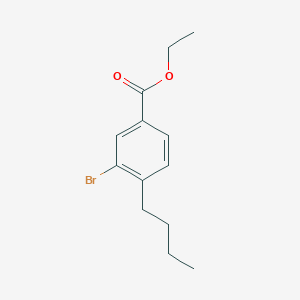
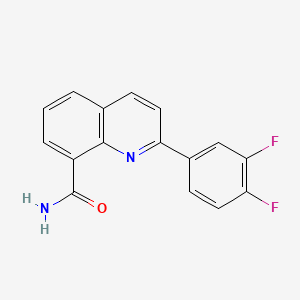
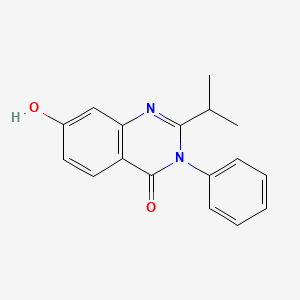
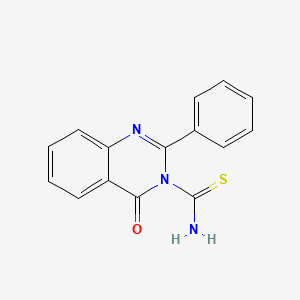


![1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate](/img/structure/B11843537.png)


